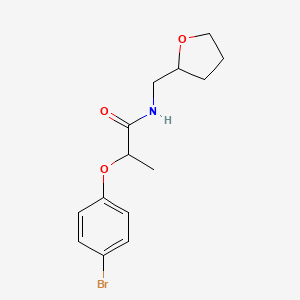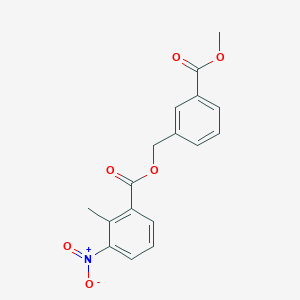
3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate
Descripción general
Descripción
3-(methoxycarbonyl)benzyl 2,4-dichlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MCB-DCB and is a type of ester that has been synthesized through a specific method. In
Aplicaciones Científicas De Investigación
MCB-DCB has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MCB-DCB is in the field of organic electronics. MCB-DCB has been used as a building block for the synthesis of organic semiconductors that have shown promising results in the development of electronic devices.
MCB-DCB has also been studied for its potential use as a drug delivery system. The compound has been shown to have good solubility in water and can be used to encapsulate drugs for targeted delivery. Additionally, MCB-DCB has been studied for its antibacterial properties and has shown potential as an antibacterial agent.
Mecanismo De Acción
The mechanism of action of MCB-DCB is not fully understood. However, it is believed that the compound interacts with specific receptors in the body, leading to the desired biological effects. The exact mechanism of action of MCB-DCB is an area of active research.
Biochemical and Physiological Effects
MCB-DCB has been shown to have a range of biochemical and physiological effects. The compound has been shown to have antibacterial properties, as mentioned earlier. Additionally, MCB-DCB has been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MCB-DCB in lab experiments is its high purity and solubility in water. This makes it easy to work with and ensures reproducibility of results. However, one of the limitations of using MCB-DCB is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on MCB-DCB. One area of research is the development of MCB-DCB-based organic semiconductors for use in electronic devices. Another area of research is the development of MCB-DCB-based drug delivery systems for targeted drug delivery. Additionally, further research is needed to fully understand the mechanism of action of MCB-DCB and its potential applications in treating various diseases.
Conclusion
In conclusion, MCB-DCB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized through a specific method and has been extensively studied for its potential use in organic electronics, drug delivery, and as an antibacterial agent. MCB-DCB has a range of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on MCB-DCB, including the development of MCB-DCB-based organic semiconductors and drug delivery systems, and further research to fully understand the mechanism of action of the compound.
Propiedades
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O4/c1-21-15(19)11-4-2-3-10(7-11)9-22-16(20)13-6-5-12(17)8-14(13)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLCFHNINGQDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {4-[(2-methyl-3-nitrobenzoyl)amino]phenoxy}acetate](/img/structure/B4111480.png)
![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)





![6-amino-4-(3-ethoxy-4-hydroxyphenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111549.png)



![2-(2,4-dichlorophenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4111574.png)
